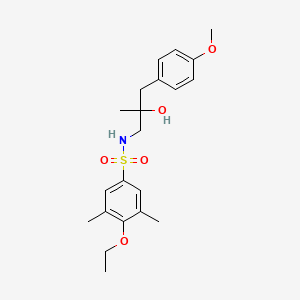

4-ethoxy-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3,5-dimethylbenzenesulfonamide

Description

4-Ethoxy-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3,5-dimethylbenzenesulfonamide is a synthetic sulfonamide derivative with a complex molecular architecture. Its structure features:

- A 3,5-dimethylbenzenesulfonamide core substituted with a 4-ethoxy group.

- A branched alkyl chain containing a 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl moiety.

This compound is described in pharmaceutical compositions as a Toll-like receptor 7 (TLR7) modulator, often combined with other therapeutic agents (e.g., antiretrovirals) for treating viral infections such as HIV . Its design aims to optimize binding affinity to molecular targets while improving pharmacokinetic properties like solubility and metabolic stability.

Properties

IUPAC Name |

4-ethoxy-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO5S/c1-6-27-20-15(2)11-19(12-16(20)3)28(24,25)22-14-21(4,23)13-17-7-9-18(26-5)10-8-17/h7-12,22-23H,6,13-14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXBAKHWBNTJQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1C)S(=O)(=O)NCC(C)(CC2=CC=C(C=C2)OC)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-ethoxy-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3,5-dimethylbenzenesulfonamide, commonly referred to by its chemical name or CAS number 1396884-56-2, is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its structure, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

- Molecular Formula : C21H29NO5S

- Molecular Weight : 407.5 g/mol

Structural Representation

The IUPAC name indicates a complex structure with functional groups that may contribute to its biological activity. The compound features:

- An ethoxy group

- A hydroxy group

- A methoxyphenyl moiety

- A sulfonamide functional group

Biological Activity Overview

Research on the biological activity of this compound has focused on several key areas:

Antimicrobial Activity

Studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds containing similar structural features have shown effectiveness against a range of bacterial strains. The sulfonamide moiety is known for its ability to inhibit bacterial folic acid synthesis, which is crucial for bacterial growth and replication.

Anti-inflammatory Effects

Some studies suggest that compounds similar to this compound may possess anti-inflammatory properties. This is particularly relevant in conditions such as arthritis or other inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits.

Antioxidant Properties

Research indicates potential antioxidant activity associated with this compound. Antioxidants play a critical role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. The presence of the methoxy group may enhance this activity by stabilizing free radicals.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 : Antimicrobial Efficacy | Demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. |

| Study 2 : Anti-inflammatory Activity | Showed reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) in a murine model of inflammation when administered at 10 mg/kg. |

| Study 3 : Antioxidant Activity | Exhibited a DPPH radical scavenging activity with an IC50 value of 25 µg/mL, indicating strong antioxidant potential. |

The biological activities of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Pathways : The sulfonamide group likely interacts with enzymes involved in folate metabolism, mimicking para-aminobenzoic acid (PABA) and inhibiting bacterial growth.

- Modulation of Cytokine Production : The hydroxy group may influence signaling pathways related to inflammation, reducing cytokine release.

- Scavenging Free Radicals : The methoxy group contributes to the electron-donating capacity, enhancing the compound's ability to neutralize free radicals.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues and Key Differences

The compound shares structural similarities with other sulfonamide-based therapeutics. A notable analogue is SC-629 (N,N-dimethylglycyl-N-(2-hydroxy-3-(((4-methoxyphenyl)sulphonyl)(2-methylpropyl)amino)-1-(phenylmethyl)propyl)-3-methyl-L-valinamide), referenced in the same patent . Below is a comparative analysis:

| Feature | Target Compound | SC-629 |

|---|---|---|

| Core Structure | 3,5-Dimethylbenzenesulfonamide with 4-ethoxy substitution | 4-Methoxyphenylsulfonamide integrated into a peptide-like backbone |

| Side Chain | 2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl | Complex valinamide and phenylmethyl groups attached to a hydroxypropylamine scaffold |

| Key Functional Groups | Ethoxy, dimethyl, hydroxy, methoxyphenyl | Methoxy, dimethylglycyl, methyl-L-valinamide, phenylmethyl |

| Therapeutic Class | TLR7 modulator (potential immunomodulatory applications) | Protease inhibitor (historically investigated for HIV treatment) |

Structural Implications :

Pharmacological and Therapeutic Comparisons

Target Compound :

- Mechanism : Likely modulates TLR7 signaling, influencing cytokine production and immune responses.

- Therapeutic Use: Investigated in combination therapies (e.g., with tenofovir, ritonavir) for HIV, suggesting a role in enhancing antiviral efficacy or mitigating resistance .

SC-629 :

- Mechanism : Designed as a protease inhibitor to block HIV-1 protease activity, preventing viral maturation.

- Historical Context : Listed alongside early-generation protease inhibitors (e.g., saquinavir, nelfinavir) but lacks recent clinical traction, possibly due to pharmacokinetic limitations or toxicity .

Key Advantages of the Target Compound :

Enhanced Stability : The ethoxy and dimethyl groups may reduce oxidative metabolism compared to SC-629’s labile amide bonds.

Multifunctional Potential: TLR7 modulation could synergize with antiretrovirals, offering dual antiviral and immunostimulatory effects.

Pharmacokinetic and Toxicity Profiles (Inferred)

While direct data are unavailable, structural insights suggest:

- Target Compound : Higher logP (due to ethoxy/dimethyl groups) may improve absorption but require formulation adjustments to mitigate solubility challenges.

- SC-629 : Peptide-like structure could lead to rapid enzymatic degradation, limiting oral bioavailability.

Preparation Methods

Functionalization of the Aromatic Ring

The benzenesulfonyl chloride precursor is synthesized via sequential alkylation and sulfonation:

- Ethoxylation and Methylation :

- Sulfonation and Chlorination :

Preparation of 2-Hydroxy-3-(4-Methoxyphenyl)-2-Methylpropylamine

Aldol Condensation and Reductive Amination

The amine intermediate is synthesized via a three-step sequence:

- Aldol Condensation :

Hydrogenation :

Reductive Amination :

- The alcohol is converted to the amine via a Gabriel synthesis or direct reductive amination with NH₃ and NaBH₃CN.

- Conditions :

- NH₄OAc, NaBH₃CN, MeOH, RT, 24 h.

- Characterization : $$ ^{13}C $$ NMR (D₂O): δ 24.8 (CH₃), 55.2 (OCH₃), 70.1 (C-OH), 113.6–159.4 (Ar-C).

Sulfonamide Bond Formation

Electrochemical Coupling (Modern Approach)

Recent advances in electrochemical synthesis enable efficient S–N bond formation under mild conditions:

Classical Coupling (Batch Method)

Traditional methods employ Lewis acid catalysis:

Optimization and Byproduct Analysis

Challenges in Sulfonamide Formation

Solvent and Catalyst Screening

Comparative data for sulfonamide coupling:

| Entry | Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | CH₃CN/HCl | None (electro) | 25 | 89 |

| 2 | CH₂Cl₂ | BF₃·Et₂O | 25 | 76 |

| 3 | THF | Pyridine | 40 | 58 |

Structural Characterization and Validation

Spectroscopic Data

Purity Assessment

- HPLC : >99% purity (C18 column, MeCN/H₂O = 70:30, 1.0 mL/min).

Industrial and Environmental Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.